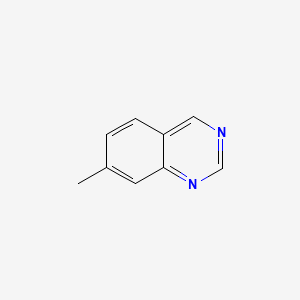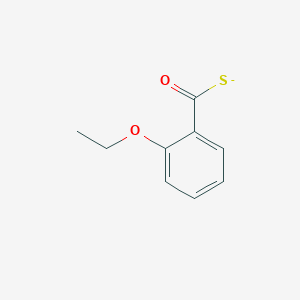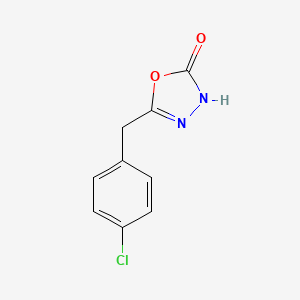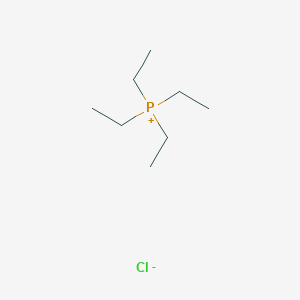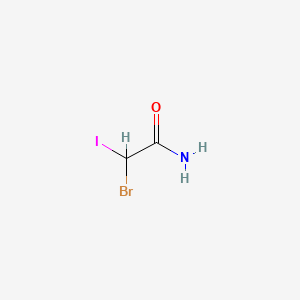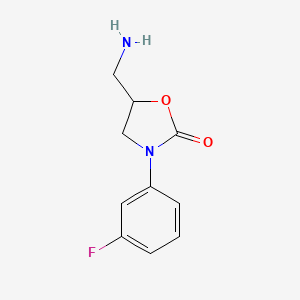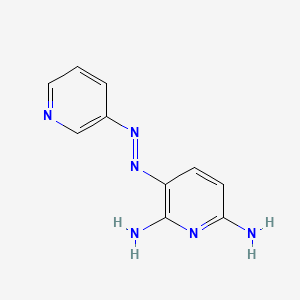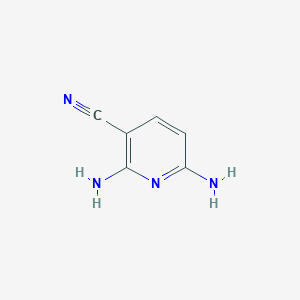
cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid is a chemical compound with the molecular formula C15H19NO4. It is used in various scientific research applications, particularly in the field of proteomics . This compound is known for its unique structure, which includes a tert-butoxycarbonylamino group attached to an indan-2-carboxylic acid moiety.
Preparation Methods
The synthesis of cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid typically involves several steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the indan-2-carboxylic acid structure . The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and yield of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein structures and functions . In medicine, it may be investigated for its potential therapeutic applications, although specific uses in this field are still under research.
Mechanism of Action
The mechanism of action of cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications of the molecule. This protection is crucial for maintaining the integrity of the compound during various synthetic processes .
Comparison with Similar Compounds
Cis-1-tert-Butoxycarbonylamino-indan-2-carboxylic acid can be compared with other similar compounds, such as:
Indan-2-carboxylic acid: Lacks the tert-butoxycarbonylamino group, making it less versatile in certain synthetic applications.
tert-Butoxycarbonylamino acids: These compounds have similar protective groups but may differ in their core structures, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the indan-2-carboxylic acid core with the protective tert-butoxycarbonylamino group, providing a balance of stability and reactivity for various research applications.
Properties
CAS No. |
401843-70-7 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(1S,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-10-7-5-4-6-9(10)8-11(12)13(17)18/h4-7,11-12H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-,12+/m0/s1 |
InChI Key |
VBSZRUPJEYMRLU-NWDGAFQWSA-N |
SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H](CC2=CC=CC=C12)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


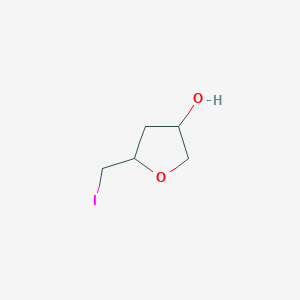

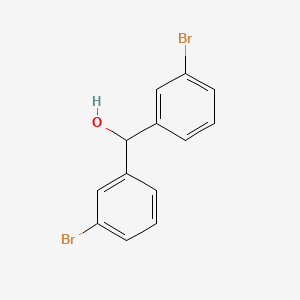
![4H-Furo[3,2-B]pyrrole](/img/structure/B1628797.png)
